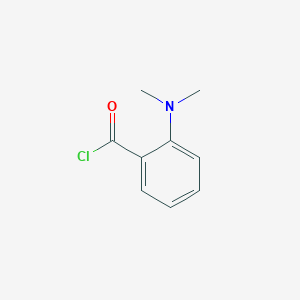

2-(Dimethylamino)benzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Dimethylamino)benzoyl chloride is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-(Dimethylamino)benzoyl chloride is utilized in the synthesis of various APIs. The compound acts as a crucial intermediate in the formation of amides and other derivatives that exhibit biological activity. For instance, it can be employed to synthesize compounds with anti-inflammatory and analgesic properties.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. These compounds have shown promising results in inhibiting tumor growth in preclinical studies, highlighting the compound's potential in drug development .

Analytical Chemistry

Derivatization Agent in Mass Spectrometry

One of the prominent applications of this compound is its use as a derivatizing agent in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method enhances the detection sensitivity of various neurochemicals and metabolites by increasing their retention time on chromatographic columns.

- Advantages of Using this compound:

Case Study: Metabolomics Research

A study reported the successful application of HPLC-MS/MS using this compound for profiling neurochemicals in Drosophila melanogaster and rat models. This technique facilitated the monitoring of metabolic changes associated with neurological conditions, demonstrating its utility in biomedical research .

Polymer Chemistry

Initiator for Polymerization Reactions

Benzoyl chlorides, including this compound, serve as initiators for polymerization processes. They are particularly useful in the polymerization of vinyl monomers such as styrene and vinyl acetate, leading to the formation of polymers with specific properties tailored for applications in coatings, adhesives, and plastics.

- Example Applications:

- Production of thermoplastics.

- Development of specialty coatings with enhanced durability and performance characteristics.

Organic Synthesis

Reagent for Acylation Reactions

In organic synthesis, this compound is frequently used as an acylating agent. It facilitates the introduction of benzoyl groups into various substrates, thereby modifying their chemical properties and enhancing their reactivity.

- Typical Reaction Conditions:

- Reaction with amines to form amides.

- Reaction with alcohols to produce esters.

Environmental Considerations

As with many chemical compounds, the use of this compound must be approached with caution due to potential environmental impacts. Proper handling and disposal methods are essential to mitigate risks associated with its use in industrial applications.

特性

CAS番号 |

64109-38-2 |

|---|---|

分子式 |

C9H10ClNO |

分子量 |

183.63 g/mol |

IUPAC名 |

2-(dimethylamino)benzoyl chloride |

InChI |

InChI=1S/C9H10ClNO/c1-11(2)8-6-4-3-5-7(8)9(10)12/h3-6H,1-2H3 |

InChIキー |

TWAOVIVEUFBAHK-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC=CC=C1C(=O)Cl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。